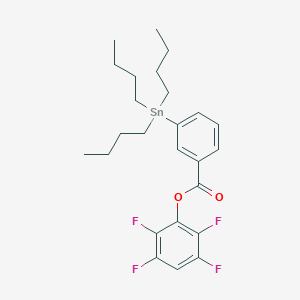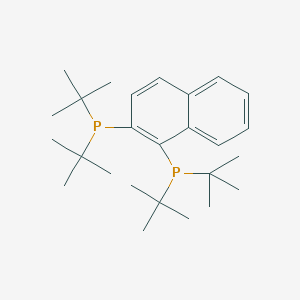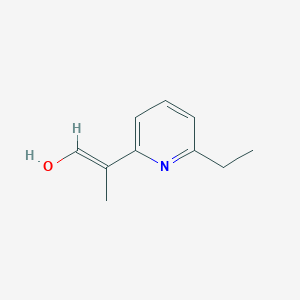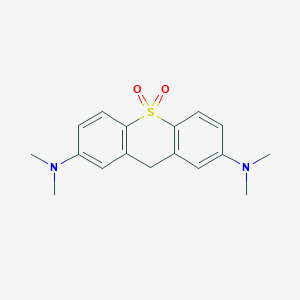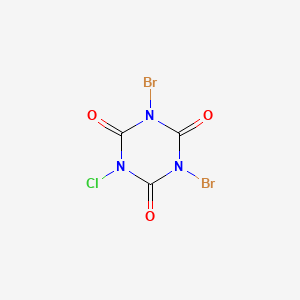
1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione: is a chemical compound known for its potent brominating properties. It is often used in organic synthesis due to its ability to efficiently introduce bromine atoms into various substrates. The compound is also recognized for its stability and effectiveness under mild reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione can be synthesized through the bromination of cyanuric chloride. The process involves the reaction of cyanuric chloride with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous bromination of cyanuric chloride in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione primarily undergoes substitution reactions, where the bromine atoms are replaced by other nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with amines can yield brominated amines, while oxidation can produce brominated carboxylic acids .
Applications De Recherche Scientifique
Chemistry: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione is widely used as a brominating agent in organic synthesis. It is preferred over other brominating agents due to its high efficiency and mild reaction conditions .
Biology and Medicine: In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids, through bromination. This modification can help in studying the structure and function of these biomolecules .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to introduce bromine atoms into various substrates makes it a valuable intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism by which 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione exerts its effects involves the formation of bromonium ions. These ions are highly reactive and can readily react with nucleophiles, leading to the substitution of bromine atoms. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but lacks the chlorine atom.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound contains allyl groups instead of bromine atoms.
Uniqueness: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione is unique due to its combination of bromine and chlorine atoms, which enhances its reactivity and selectivity in bromination reactions. This makes it a preferred choice in various synthetic applications .
Propriétés
Numéro CAS |
666714-66-5 |
|---|---|
Formule moléculaire |
C3Br2ClN3O3 |
Poids moléculaire |
321.31 g/mol |
Nom IUPAC |
1,3-dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3Br2ClN3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 |
Clé InChI |
HTNYYTAUFFTKBH-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)N(C(=O)N(C(=O)N1Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)
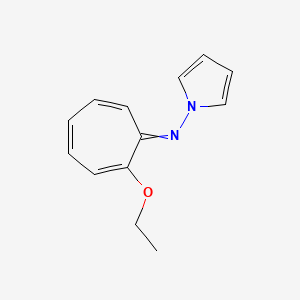
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)

